molecular formula C11H15N3O4 B8009293 tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Cat. No.: B8009293
M. Wt: 253.25 g/mol
InChI Key: CFYCUMRIZHAPGK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is a nitro-substituted pyridine derivative with a tert-butyl carbamate group. This compound belongs to a class of heterocyclic carbamates widely used as intermediates in pharmaceutical synthesis, particularly for designing kinase inhibitors or bioactive molecules targeting aromatic interactions. The nitro group at the 5-position and methyl group at the 3-position on the pyridine ring confer distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYCUMRIZHAPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-methyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 3-methyl-5-nitropyridine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its nitro group can undergo various reactions, including reduction to amino groups or substitution reactions with nucleophiles .

Biology

  • Enzyme Interaction Studies: The compound is utilized in biochemical assays to study enzyme interactions. It can act as a probe to investigate the binding affinities of enzymes, providing insights into their catalytic mechanisms.
  • Pharmacological Research: Due to its structural features, it is being explored for its potential as an inhibitor of specific enzyme targets involved in disease pathways, particularly in cancer research .

Medicine

  • Pharmaceutical Development: Ongoing research is focused on its potential role as a pharmaceutical intermediate. Studies indicate that derivatives of nitropyridines may exhibit significant biological activities, including anti-inflammatory and anticancer properties.
  • Case Study - PRMT5 Inhibition: Research has shown that compounds similar to this compound can selectively inhibit PRMT5, an enzyme implicated in cancer cell proliferation. This highlights the compound's potential in targeted cancer therapies .

Data Tables

Application AreaDescriptionExamples
ChemistryBuilding block for complex molecule synthesisUsed in the synthesis of pharmaceuticals
BiologyEnzyme interaction studiesProbing enzyme binding affinities
MedicinePharmaceutical developmentInvestigated for anti-cancer properties

Mechanism of Action

The mechanism of action of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes through carbamoylation of active site residues. This can lead to the formation of a stable carbamate-enzyme complex, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • tert-Butyl N-(2-Methyl-5-Nitropyrazol-3-yl)carbamate () Core Structure: Pyrazole (5-membered ring) vs. pyridine (6-membered ring) in the target compound. Applications: Pyrazole carbamates are common in agrochemicals, while pyridine derivatives are prevalent in pharmaceuticals .
  • tert-Butyl N-(5-Formylpyridin-3-yl)carbamate ()

    • Substituent : Formyl (electron-withdrawing) vs. nitro (stronger electron-withdrawing) group.
    • Physical Properties :
  • Molecular weight: 222.24 g/mol (vs. ~252.25 g/mol for the target compound).
  • LogP: 2.25 (lower than the target’s estimated LogP due to nitro’s hydrophobicity).
    • Utility : The formyl group enables nucleophilic additions, whereas the nitro group is typically reduced to amines for further functionalization .

Substituent Variations on Aromatic Rings

  • tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ, ) Substituents: Bromo and methoxy groups on a benzyl core vs. nitro and methyl on pyridine. Synthesis Yield: Not explicitly stated, but similar compounds in show yields ranging from 16% to 77%. Applications: Bromo groups facilitate cross-coupling reactions; methoxy groups enhance solubility but reduce metabolic stability compared to nitro groups .
  • tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate () Substituents: Amino (electron-donating) vs. nitro (electron-withdrawing). Reactivity: The amino group allows for diazotization or amide formation, whereas nitro groups require reduction for similar transformations. Bioactivity: Amino-substituted carbamates are often used in drug candidates targeting receptors like cannabinoid or kinase proteins .

Functional Group Comparisons

Compound Core Key Substituents Molecular Weight (g/mol) LogP Applications
Target compound Pyridine 3-Me, 5-NO₂ ~252.25 ~2.8* Pharmaceutical intermediates
tert-Butyl N-(5-formylpyridin-3-yl)carbamate Pyridine 5-CHO 222.24 2.25 Synthetic building block
tert-Butyl N-(2-Me-5-NO₂-pyrazol-3-yl)carbamate Pyrazole 2-Me, 5-NO₂ ~242.23 ~2.6 Agrochemical precursors
tert-Butyl (4-Bromo-3,5-diOMe-benzyl)carbamate Benzyl 4-Br, 3,5-diOMe ~331.19 ~3.1 Cross-coupling substrates

*Estimated based on nitro group’s contribution.

Stability and Handling Considerations

  • Nitro Group Stability : Nitro-substituted carbamates may require storage under inert conditions to prevent decomposition.
  • Solubility: Lower aqueous solubility compared to amino- or methoxy-substituted analogs due to hydrophobicity of the nitro group.

Biological Activity

Tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a carbamate group linked to a nitropyridine moiety. This unique configuration allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction to form an amino group, which enhances its ability to participate in biochemical reactions. This interaction can modulate enzyme activities, influencing various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involving methyltransferases and other related enzymes.
  • Potential Therapeutic Applications : Preliminary studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases, including cancer .
  • Chemical Reactivity : The compound can participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which further enhances its utility in medicinal chemistry .

Case Study 1: Inhibition of PRMT5

A study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) demonstrated that compounds similar to this compound could selectively target PRMT5 in cancer cells with specific genomic aberrations. The findings indicated that such inhibitors could provide a therapeutic advantage in treating cancers associated with methylthioadenosine phosphorylase (MTAP) deletions .

Case Study 2: STING Agonist Development

Research into STING (Stimulator of Interferon Genes) agonists has shown that modifications of the nitropyridine moiety can enhance the activity of related compounds. Although not directly tested on this compound, these findings suggest pathways for optimizing its biological efficacy in immune modulation .

Data Table: Biological Activity Overview

Activity Description References
Enzyme InteractionUsed as a probe in biochemical assays for enzyme studies
Therapeutic PotentialInvestigated as a lead compound for targeting cancer-related pathways
Chemical ReactivityCan undergo hydrolysis and nucleophilic substitution

Q & A

Q. What synthetic methodologies are most effective for preparing tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine derivative with a tert-butyl carbamate group. A common approach is the use of carbamate-protected amines reacting with activated pyridine intermediates under nucleophilic substitution or coupling conditions. For example:

  • Key reagents : DIEA (N,N-diisopropylethylamine) as a base, DMAP (4-dimethylaminopyridine) as a catalyst, and THF as a solvent.
  • Conditions : Reflux (60–80°C) for extended periods (e.g., 60 hours) to achieve moderate-to-high yields .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to carbamate) and using anhydrous solvents can improve yields. Monitoring via TLC or LC-MS is critical to track intermediate formation.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and nitropyridine backbone (aromatic protons at δ 8–9 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H14_{14}N3_3O4_4).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the carbamate-pyridine linkage.

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Deprotection : The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM) to yield free amines.
  • Nitropyridine Reactivity : The nitro group can undergo reduction (e.g., H2_2/Pd-C) to form amino derivatives or participate in nucleophilic aromatic substitution (e.g., with thiols or amines) .

Advanced Research Questions

Q. How do steric and electronic effects influence the crystallographic packing of this compound?

X-ray studies of analogous carbamates (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate) reveal:

  • Packing Motifs : Hydrogen bonding between the carbamate carbonyl and nitro groups stabilizes the lattice.
  • Torsional Angles : The tert-butyl group introduces steric hindrance, leading to non-planar conformations (dihedral angles ~15–25° between pyridine and carbamate planes) .
  • Data Contradictions : Discrepancies in reported unit cell parameters may arise from solvent inclusion (e.g., THF vs. EtOAC) during crystallization .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

  • Intermediate in Drug Development : Similar carbamates are used in NK1 receptor antagonist synthesis (e.g., via Suzuki coupling or Buchwald-Hartwig amination ).
  • Case Study : In the synthesis of a pyrazole-based inhibitor, the nitro group is reduced to an amine, followed by cyclization to form a heterocyclic core .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Optimize transition states for nitro group reduction (e.g., activation energy ~25 kcal/mol for H2_2 dissociation on Pd surfaces).
  • Frontier Molecular Orbitals : The LUMO of the nitropyridine moiety localizes on the nitro group, making it susceptible to nucleophilic attack .

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